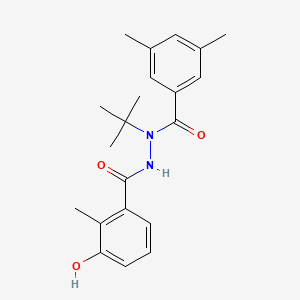
3-Hydroxy Methoxyfenozide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy Methoxyfenozide is a derivative of Methoxyfenozide, a broad-spectrum insecticide belonging to the diacylhydrazine class. It is primarily used to control various insect pests, including moths and butterflies, by mimicking the action of the molting hormone ecdysone, causing premature molting and death of the larvae .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy Methoxyfenozide involves several steps, including the preparation of intermediate compounds. One common method involves the reaction of benzoic acid derivatives with hydrazine derivatives under controlled conditions. The reaction typically requires solvents like methanol and reagents such as hydrochloric acid for extraction and purification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques like liquid chromatography and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy Methoxyfenozide undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or aldehydes, while reduction can yield alcohols .
Scientific Research Applications
3-Hydroxy Methoxyfenozide has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development of new insecticides.
Biology: Studied for its effects on insect physiology and development.
Medicine: Investigated for potential therapeutic applications due to its unique mechanism of action.
Industry: Used in agriculture to control pest populations and improve crop yields
Mechanism of Action
3-Hydroxy Methoxyfenozide exerts its effects by acting as an ecdysone agonist. It binds to the ecdysone receptor in insect larvae, triggering premature molting and ultimately leading to the death of the larvae. This mechanism involves the activation of specific molecular pathways that disrupt normal development and growth .
Comparison with Similar Compounds
Similar Compounds
Methoxyfenozide: The parent compound, also an ecdysone agonist.
Tebufenozide: Another diacylhydrazine insecticide with a similar mode of action.
Halofenozide: A related compound used for similar pest control applications
Uniqueness
3-Hydroxy Methoxyfenozide is unique due to its specific hydroxyl and methoxy functional groups, which enhance its binding affinity to the ecdysone receptor and improve its insecticidal activity. This makes it more effective in controlling resistant insect populations compared to other similar compounds .
Properties
CAS No. |
252720-16-4 |
|---|---|
Molecular Formula |
C21H26N2O3 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-3-hydroxy-2-methylbenzohydrazide |
InChI |
InChI=1S/C21H26N2O3/c1-13-10-14(2)12-16(11-13)20(26)23(21(4,5)6)22-19(25)17-8-7-9-18(24)15(17)3/h7-12,24H,1-6H3,(H,22,25) |
InChI Key |
BFKZZXWIAWMKQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C(=CC=C2)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















